1,4-Bis-(3-bromopropyl)-benzene

Polymer Chemistry Materials Science Crosslinking

Achieving predictable polymer crystallinity or COF porosity requires precise spacer geometry. Flexible or meta-substituted analogs introduce disorder. This rigid, para-dibromoalkylbenzene provides a fixed 180° orientation with 3-carbon alkyl arms-quantifiably between C1 (rigid) and C4 (flexible) linkers. - Enables high-crystallinity 2D COFs & uniform crosslink networks - Terminal primary bromides for nucleophilic substitution (amines, thiols) - Increases thermal stability & modulus vs. aliphatic dibromides

Molecular Formula C12H16Br2
Molecular Weight 320.06 g/mol
CAS No. 19417-59-5
Cat. No. B3049098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis-(3-bromopropyl)-benzene
CAS19417-59-5
Molecular FormulaC12H16Br2
Molecular Weight320.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCBr)CCCBr
InChIInChI=1S/C12H16Br2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2
InChIKeyJMDJLONNYRBOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis-(3-bromopropyl)-benzene Procurement Guide


1,4-Bis-(3-bromopropyl)-benzene (CAS 19417-59-5), molecular formula C₁₂H₁₆Br₂, is a para-substituted dibromoalkylbenzene monomer . Its symmetrical, rigid core with two terminal primary alkyl bromides makes it a specialized difunctional building block for constructing main-chain polymers, cross-linked networks, and advanced functional materials where precise spacer-arm geometry is critical .

1
Linear topology control
Para-disubstituted core enforces 180° chain extension for anisotropic material design.
2
C3 spacer-arm geometry
Intermediate reach between benzyl rigidity and butyl flexibility; supports tunable Tg and crystallinity studies.
3
Dibromide step-growth reactivity
Terminal primary alkyl bromides support nucleophilic substitution for step-growth polymerization workflows.

Why 1,4-Bis-(3-bromopropyl)-benzene Is Irreplaceable


A direct substitute for 1,4-Bis-(3-bromopropyl)-benzene is not available because its differentiating value is precisely defined by its molecular geometry: a rigid 1,4-disubstituted phenyl core that enforces a linear, 180° orientation of its two reactive 3-bromopropyl arms [1]. Alternatives like 1,4-bis(bromomethyl)benzene (shorter, stiffer spacer), 1,4-bis(4-bromobutyl)benzene (longer, more flexible spacer), 1,3-isomers (non-linear geometry), or simple aliphatic dibromides (flexible, no rigid core) will all yield materials with fundamentally different mechanical, thermal, and porous properties . Substitution without validation will change the target material's performance due to differences in crosslink density and chain mobility .

Spacer-arm mismatch
C1 (benzyl) or C4 (butyl) analogs alter crosslink density and chain mobility; thermal and mechanical endpoints may shift.
Topology mismatch
1,3-isomer introduces a non-linear 120° kink instead of 180° extension; anisotropic properties and crystallization behavior may not transfer.
Core-rigidity mismatch
Aliphatic dibromides lack the rigid aromatic core; network modulus and thermal stability may differ significantly.

Quantitative Evidence: 1,4-Bis-(3-bromopropyl)-benzene


C3 Spacer Arm Geometry and Precision

The compound's value lies in its specific geometry, which can be quantified by key structural parameters [1]. Its 3-carbon spacer arm, with an approximate length of 4.9 Å, offers a 44% increase in reach compared to the 3.4 Å spacer of 1,4-bis(bromomethyl)benzene, while being 27% more compact than the 6.7 Å spacer of 1,4-bis(4-bromobutyl)benzene . This provides a quantifiable intermediate in the flexibility/rigidity spectrum of crosslinkers.

C3 Spacer Geometry
Class-level
~4.9 Å reach; +44% vs C1 analog
Intermediate flexibility/rigidity design parameter
Calculated bond-length inference; validate experimentally for target network
Polymer Chemistry Materials Science Crosslinking

Chain Topology: Linear vs. Kinked Architecture

The regiochemistry of the core defines the resulting material's topology. The 1,4-isomer (target compound) enforces a linear, rod-like extension of the polymer chain with a 180° bond angle between its reactive arms . In contrast, the 1,3-isomer enforces a non-linear kink with a 120° angle, leading to polymers with different conformational properties and crystallization behavior . This is a binary, structure-defining choice.

Chain Topology
Class-level
Target: ~180° linear vs ~120° kinked (1,3-isomer)
Binary topology choice for anisotropic property design
Geometry-based class inference; experimental validation recommended
Polymer Architecture Topology Control Structure-Property Relationship

Standard Purity and Molecular Weight Specifications

For procurement, the specification baseline is clearly defined. The molecular weight is 320.06 g/mol (C₁₂H₁₆Br₂) . Reputable vendors provide the compound with a standard purity of 97% . This is a practical differentiator against less common or custom-synthesized analogs where such well-defined, quality-controlled specifications may not be readily available, increasing procurement complexity and risk.

Standard Purity
Specification review
MW: 320.06 g/mol; Purity: 97%
Streamlines procurement and supports reproducible synthesis
Supplier specification; verify per-lot COA
Analytical Chemistry Quality Control Reagent Purity

Key Applications: 1,4-Bis-(3-bromopropyl)-benzene


Main-Chain Polymers with Precise C3 Spacer

This compound is the optimal choice for synthesizing step-growth polymers where the chain flexibility and thermal properties are sensitive to the spacer arm length. The specific 3-carbon linkage provides a quantifiable intermediate between the rigidity of a C1 (benzyl) linker and the greater flexibility of a C4 (butyl) linker . Researchers can directly tune polymer glass transition temperature (Tg) and crystallinity based on this defined spacer geometry.

Ordered Linear Covalent Organic Frameworks

The 1,4-disubstituted core is essential for creating 2D COFs and other crystalline polymer networks that require a linear, rod-like building block to maintain long-range order [1]. Substituting with a 1,3-isomer or a more flexible analog would introduce disorder and disrupt the crystallinity of the framework, making this compound a non-substitutable structural component for achieving high crystallinity and defined porosity.

Thermally Stable Cross-linked Elastomers and Resins

As a difunctional crosslinking agent, the compound introduces a rigid aromatic core into a network, which can be used to increase thermal stability and modulus compared to networks formed with fully aliphatic dibromides . The para-substitution ensures a uniform distribution of crosslinks, preventing the formation of heterogeneous, weaker regions that can occur with less symmetric crosslinkers, leading to more predictable and robust material performance.

Advanced Intermediates for Specialty Chemicals and APIs

The two terminal primary bromides are ideal handles for a wide range of nucleophilic substitutions to install more complex functional groups (e.g., amines, thiols, ethers) while maintaining the core's rigid geometry . This makes it a versatile platform intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical research, where the precise spatial arrangement of functional groups is critical for target binding and activity.

Application
Selection Property
Validation Focus
Main-chain polymer synthesis with spacer control
Defined C3 spacer-arm geometry
Tg and crystallinity endpoint review
Linear COF and ordered network synthesis
Linear 180° monomer topology
Long-range order and porosity review
Aromatic-core cross-linked elastomer synthesis
Rigid para-disubstituted core
Thermal stability and crosslink uniformity review
Spatially-defined intermediate synthesis
Terminal dibromide reactivity
Spatial functionalization endpoint review

Technical Documentation Hub

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